N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8beta)-
N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8beta)-
A metabolite of Cabergoline, having affinity for D1 and D2 dopamine receptors in rat striatum
Brand Name:
Vulcanchem
CAS No.:
85329-86-8
VCID:
VC21348794
InChI:
InChI=1S/C23H32N4O/c1-4-10-27-15-17(23(28)24-9-6-11-26(2)3)12-19-18-7-5-8-20-22(18)16(14-25-20)13-21(19)27/h4-5,7-8,14,17,19,21,25H,1,6,9-13,15H2,2-3H3,(H,24,28)/t17-,19?,21-/m1/s1
SMILES:
CN(C)CCCNC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C
Molecular Formula:
C23H32N4O
Molecular Weight:
380.5 g/mol
N-(3-(Dimethylamino)propyl)-6-(2-propenyl)-ergoline-8-carboxamide, (8beta)-
CAS No.: 85329-86-8
Cat. No.: VC21348794
Molecular Formula: C23H32N4O
Molecular Weight: 380.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | A metabolite of Cabergoline, having affinity for D1 and D2 dopamine receptors in rat striatum |
---|---|
CAS No. | 85329-86-8 |
Molecular Formula | C23H32N4O |
Molecular Weight | 380.5 g/mol |
IUPAC Name | (6aR,9R)-N-[3-(dimethylamino)propyl]-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Standard InChI | InChI=1S/C23H32N4O/c1-4-10-27-15-17(23(28)24-9-6-11-26(2)3)12-19-18-7-5-8-20-22(18)16(14-25-20)13-21(19)27/h4-5,7-8,14,17,19,21,25H,1,6,9-13,15H2,2-3H3,(H,24,28)/t17-,19?,21-/m1/s1 |
Standard InChI Key | JJTHJEHDIBAMMM-HPKQAEFZSA-N |
Isomeric SMILES | CN(C)CCCNC(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
SMILES | CN(C)CCCNC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
Canonical SMILES | CN(C)CCCNC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
Appearance | Tan Solid |
Melting Point | 188-190°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume